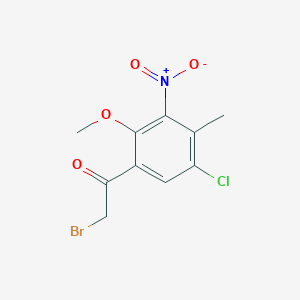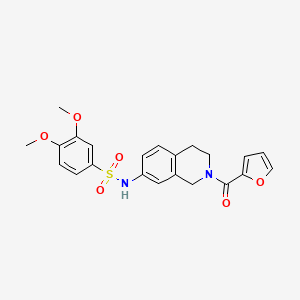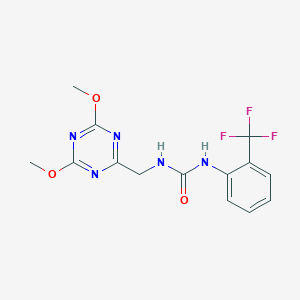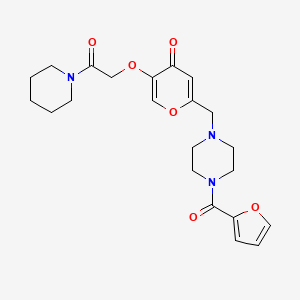![molecular formula C15H15NO B2554256 (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine CAS No. 65567-38-6](/img/structure/B2554256.png)
(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine (NZ) is an organic compound that has been studied for its potential applications in a variety of scientific fields. NZ is a derivative of hydroxylamine, which is an important compound in organic chemistry because of its ability to act as both a reducing agent and a nucleophile. NZ has been found to have a range of biochemical and physiological effects and has been used in laboratory experiments to investigate its potential applications.
Scientific Research Applications
Overview
While direct studies on (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine are limited, insights can be gleaned from research on related compounds and functional groups, such as hydroxylamines and phenylamides. These insights provide an understanding of potential applications in various fields, including pharmacology, materials science, and environmental science.
Biological Activity of Hydroxylamines
Hydroxylamines are known for their biological activities, which include mutagenic potential in vitro. Despite this, they have not shown carcinogenic capabilities but possess carcinostatic activity against certain tumors in animals. Hydroxylamines can inactivate or inhibit cellular enzymes and some viruses in vitro, acting as skin irritants and sensitizers. Their acute and chronic exposures have been associated with methemoglobinemia and sulfhemoglobinemia (Gross, 1985).
Chemistry and Health Benefits of Phenolamides
Phenolamides, closely related to the phenyl component of (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine, exhibit significant health benefits due to their anti-inflammatory, antioxidant, and anti-atherogenic activities. These compounds, found in dietary sources such as oats, highlight the potential for (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine derivatives to possess similar beneficial properties (Wang, Snooks, & Sang, 2020).
Antioxidant Properties and Synthesis
Research on the synthesis and antioxidant evaluation of related compounds, such as 4-Arylmethylideneisoxazol-5(4H)-ones, indicates a broader application of (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine in developing new antioxidants. The synthesis process involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride suggests a pathway for modifying and enhancing the properties of (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine (Laroum et al., 2019).
Environmental Impact and Degradation
The role of hydroxylamine in the nitrogen cycle emphasizes its environmental significance. Hydroxylamine is an intermediate in aerobic ammonium oxidizing processes, suggesting that derivatives of (NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine might interact similarly within natural or engineered ecosystems. Understanding these interactions is crucial for assessing the environmental impact and potential applications of such compounds in bioremediation and nitrogen cycling (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
properties
IUPAC Name |
(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(10-12(11)2)15(16-17)13-6-4-3-5-7-13/h3-10,17H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRSULLPBRHSX-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)




![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)
![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)
